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Compound of Interest

Compound Name: 5-Fluoroisophthalonitrile

Cat. No.: B1304865

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is a fluorinated
aromatic compound with potential applications in medicinal chemistry and materials science. Its
structural features, including the presence of a fluorine atom and two nitrile groups on a
benzene ring, make it a molecule of interest for the development of novel therapeutic agents
and functional materials. Understanding its spectroscopic properties is fundamental for its
identification, characterization, and the elucidation of its role in various chemical and biological
processes.

This technical guide provides a summary of the available spectroscopic data for 5-
Fluoroisophthalonitrile, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). However, it is important to note that detailed
experimental spectra and comprehensive peer-reviewed spectroscopic data for this specific
compound are not widely available in the public domain. The information presented herein is
based on typical spectroscopic principles and data for structurally related compounds.

Spectroscopic Data Summary

Due to the limited availability of specific experimental data for 5-Fluoroisophthalonitrile, a
guantitative summary in tabular format cannot be provided at this time. This section will instead
describe the expected spectroscopic characteristics based on its chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-
Fluoroisophthalonitrile, *H NMR, 13C NMR, and 1°F NMR spectra would provide key
information.

e 1H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals
corresponding to the three aromatic protons. The coupling of these protons with each other
and with the fluorine atom would result in a complex splitting pattern. The chemical shifts
would be in the aromatic region (typically 7.0-8.5 ppm).

e 13C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms
in the molecule. The carbons bonded to the electron-withdrawing nitrile groups and the
fluorine atom would be significantly deshielded, appearing at higher chemical shifts. The
carbon-fluorine coupling would be observable, providing further structural confirmation.

e 19F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom.
The chemical shift of this signal would be characteristic of a fluorine atom attached to an
aromatic ring. Coupling to the adjacent protons would lead to a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Fluoroisophthalonitrile would be characterized by the following key absorption
bands:

C=N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240
cm~1 corresponding to the stretching vibration of the nitrile groups.

o C-F Stretch: A strong absorption band in the range of 1000-1400 cm~! would indicate the
presence of the carbon-fluorine bond.

e Aromatic C-H Stretch: Absorption bands above 3000 cm~! would be due to the stretching
vibrations of the aromatic C-H bonds.

o Aromatic C=C Stretch: Absorptions in the 1400-1600 cm~1 region would correspond to the
carbon-carbon stretching vibrations within the benzene ring.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-Fluoroisophthalonitrile (CsHsFN-2), the following would be expected:

e Molecular lon Peak (M*): The mass spectrum would show a molecular ion peak at an m/z
value corresponding to the molecular weight of the compound (approximately 146.03 g/mol ).

o Fragmentation Pattern: Fragmentation may involve the loss of HCN, CN, or F, leading to
characteristic fragment ions that can be used to confirm the structure.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of spectroscopic data for 5-
Fluoroisophthalonitrile are not currently available in scientific literature. However, general
methodologies for the spectroscopic analysis of solid organic compounds would be applicable.

General NMR Spectroscopy Protocol

A general workflow for NMR analysis is depicted below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

General FT-IR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

For a solid sample like 5-Fluoroisophthalonitrile, ATR-FTIR is a common and straightforward
technique.

Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.

General Mass Spectrometry Protocol (Electron
lonization - El)

Electron lonization is a common technique for the mass analysis of small, volatile organic
molecules.

Caption: General workflow for Mass Spectrometry using Electron lonization.
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Conclusion

While 5-Fluoroisophthalonitrile is a compound of significant interest, a comprehensive public
repository of its experimental spectroscopic data is currently lacking. This guide has outlined
the expected spectroscopic features and provided generalized protocols for its analysis.
Researchers and scientists working with this compound are encouraged to perform their own
detailed spectroscopic characterization to confirm its identity and purity. The availability of such
data in the scientific literature would be a valuable contribution to the fields of chemistry and
drug development.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoroisophthalonitrile: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304865#spectroscopic-data-nmr-ir-mass-spec-of-5-
fluoroisophthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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